![molecular formula C23H25N5O6 B020601 6'-Hydroxy Doxazosin CAS No. 102932-29-6](/img/structure/B20601.png)
6'-Hydroxy Doxazosin
Übersicht
Beschreibung
6’-Hydroxy Doxazosin is a derivative of Doxazosin . Doxazosin is a quinazoline compound that selectively inhibits the alpha1 subtype of alpha-adrenergic receptors . It is used to treat hypertension (high blood pressure) and improve urination in men with benign prostatic hyperplasia (enlarged prostate) .
Synthesis Analysis
6’-Hydroxy Doxazosin is supplied with detailed characterization data compliant with regulatory guidelines . It can be used for analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Doxazosin .Molecular Structure Analysis
The molecular formula of 6’-Hydroxy Doxazosin is C23H25N5O6 . It has a molecular weight of 467.47 .Chemical Reactions Analysis
Doxazosin undergoes extensive hepatic metabolism to active metabolites, primarily via CYP3A4, with secondary pathways involving CYP2D6 and 2C9 . A study identified 34 metabolites of Doxazosin in rats . Four human CYP enzymes could catalyze Doxazosin to produce metabolites, but their preferences seemed different .Physical And Chemical Properties Analysis
The solubilities of Doxazosin forms A and F at 25°C in methanol are 3.5 and 7.7 mg/mL, and in water, they are 3.8 and 6.2 mg/mL, respectively .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Cardiovascular Health : Metabolites of Doxazosin, including 6'-Hydroxy Doxazosin, show potential antioxidant properties. These properties might aid in preventing atherosclerosis in individuals with hypertension (Chait, Gilmore, & Kawamura, 1994). However, treatment with Doxazosin for 8 weeks did not affect ex vivo LDL oxidation in hypertensive male subjects (Brude et al., 1999).
Cancer Treatment : Doxazosin has shown efficacy in inhibiting breast cancer cell proliferation and inducing apoptosis, with mechanisms independent of the alpha1-adrenergic receptor (Hui, Fernando, & Heaney, 2008). It also effectively inhibits prostate and bladder cancer cell growth (Siddiqui et al., 2005) and promotes tissue remodeling and apoptosis in prostate lobes (Justulin, Delella, & Felisbino, 2008).
Substance Abuse Treatment : Doxazosin treatment shows greater effectiveness in cocaine use disorder patients with genetically lower dopamine levels, indicating its potential in personalized medicine (Zhang et al., 2019).
Metabolic Syndrome and Hypertension : Doxazosin, in combination with insulin, can effectively lower free fatty acids in insulin-resistant conditions (Swindell & Valentine, 1989). It's also a promising therapy for patients with metabolic syndrome, hypertension, and benign prostatic hyperplasia (Nowak, Jarosz-Popek, & Postuła, 2021).
Bone Metabolism : Doxazosin increases osteogenic stem cell differentiation, suggesting its protective effects on fracture risk and potential applications in bone metabolism (Choi et al., 2011).
Prostate Health : Doxazosin induces apoptosis in prostate cells through a Fas-mediated pathway, offering potential treatment for prostate cancer (Garrison & Kyprianou, 2006).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(6-hydroxy-2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O6/c1-31-17-10-14-15(11-18(17)32-2)25-23(26-21(14)24)28-7-5-27(6-8-28)22(30)20-12-33-16-4-3-13(29)9-19(16)34-20/h3-4,9-11,20,29H,5-8,12H2,1-2H3,(H2,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWNIHKSMVDTKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=C(O4)C=C(C=C5)O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908129 | |
Record name | (7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
102932-29-6 | |
Record name | 7-Hydroxydoxazosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102932296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6'-HYDROXYDOXAZOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U8GNC1CQL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.